XLogP3 Lipophilicity Comparison: Butyl vs. Methyl and Ethyl 1,4-Diazepane Sulfonamides
The PubChem-computed XLogP3 value for 1-(butylsulfonyl)-1,4-diazepane is 0.5, compared to -0.4 for the ethyl analog and -0.8 for the methyl analog [1][2][3]. This 0.9–1.3 log unit increase in lipophilicity achieved through n-butyl substitution places the compound within a more favorable range for passive membrane permeability while retaining the identical TPSA of 57.8 Ų shared across all three analogs [1][2][3].
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | 0.5 [1] |
| Comparator Or Baseline | 1-(Methylsulfonyl)-1,4-diazepane: XLogP3 = -0.8 [2]; 1-(Ethylsulfonyl)-1,4-diazepane: XLogP3 = -0.4 [3] |
| Quantified Difference | ∆ = +1.3 vs. methyl; ∆ = +0.9 vs. ethyl |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem (comparable conditions) |
Why This Matters
Higher XLogP3 within a moderate range (0–3) is associated with improved passive membrane diffusion and oral absorption potential, making the butyl analog a preferred choice when balancing solubility and permeability is required.
- [1] PubChem. Compound Summary: 1-(Butylsulfonyl)-1,4-diazepane, CID 16776214. XLogP3-AA = 0.5. View Source
- [2] PubChem. Compound Summary: 1-(Methylsulfonyl)-1,4-diazepane, CID 16227965. XLogP3-AA = -0.8. View Source
- [3] PubChem. Compound Summary: 1-(Ethylsulfonyl)-1,4-diazepane, CID 16777930. XLogP3-AA = -0.4. View Source
